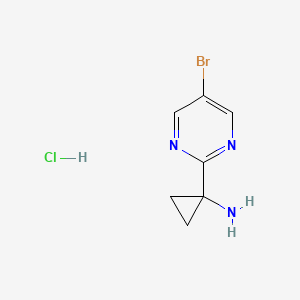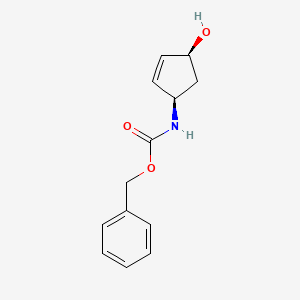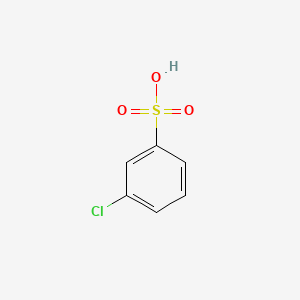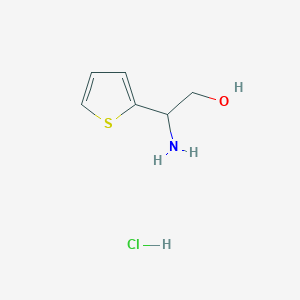
3,4-Diaminohexanedioic acid
描述
3,4-Diaminohexanedioic acid is an organic compound belonging to the family of amino acids. It is a dicarboxylic acid with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol. This compound is widely used in the synthesis of polyamides and other polymers, as well as an intermediate in the manufacture of pharmaceuticals and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Diaminohexanedioic acid can be synthesized by the chemical reaction of L-lysine with nitrous acid, which cleaves off the amino group at the epsilon position to form an aldehyde. This aldehyde can then be reduced to form this compound. Another method involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
化学反应分析
Types of Reactions: 3,4-Diaminohexanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
3,4-Diaminohexanedioic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polyamides and other polymers, serving as a monomer or intermediate.
Biology: This compound is studied for its potential role in enzymatic polymerization and biocatalyzed synthetic routes.
Medicine: It is used as an intermediate in the manufacture of pharmaceuticals, particularly in the synthesis of drugs targeting specific metabolic pathways.
Industry: Beyond pharmaceuticals, it is employed in the production of various industrial products, including coatings and adhesives.
作用机制
The mechanism of action of 3,4-diaminohexanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Lysine: An essential amino acid with a similar structure but different functional groups.
Glutamic Acid: Another dicarboxylic amino acid with distinct properties and applications.
Aspartic Acid: Similar in having two carboxyl groups but differs in its side chain structure.
Uniqueness: 3,4-Diaminohexanedioic acid is unique due to its specific arrangement of amino and carboxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in various synthetic processes sets it apart from other similar compounds.
属性
IUPAC Name |
3,4-diaminohexanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c7-3(1-5(9)10)4(8)2-6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNXSWYDCHHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CC(=O)O)N)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)



![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)

